molecular formula C21H20N2O3 B2726711 Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate CAS No. 953854-73-4

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate

Cat. No.: B2726711
CAS No.: 953854-73-4
M. Wt: 348.402
InChI Key: KJFWSNIUMFTPOJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can then be further modified to obtain the desired compound . Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using ionic liquids under ultrasound at room temperature .

Chemical Reactions Analysis

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and biological activities.

Properties

IUPAC Name

ethyl 2-methyl-4-[(4-methylbenzoyl)amino]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-26-21(25)16-9-10-18-17(12-16)19(11-14(3)22-18)23-20(24)15-7-5-13(2)6-8-15/h5-12H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFWSNIUMFTPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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